molecular formula C9H10N4O B13277174 [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol

[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13277174
M. Wt: 190.20 g/mol
InChI Key: BRXMONCTYGENIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position, a pyridin-4-yl group at the 5-position, and a hydroxymethyl group at the 4-position. This structure combines the hydrogen-bonding capability of the methanol group with the aromatic and coordination properties of the pyridine ring, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as inferred from analogous triazole derivatives in the evidence .

The compound’s pyridine moiety enhances solubility in polar solvents and may contribute to metal-binding interactions, while the triazole ring offers metabolic stability and rigidity. Applications are suggested in kinase inhibition (e.g., HER2-positive breast cancer therapies) and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(1-methyl-5-pyridin-4-yltriazol-4-yl)methanol

InChI

InChI=1S/C9H10N4O/c1-13-9(8(6-14)11-12-13)7-2-4-10-5-3-7/h2-5,14H,6H2,1H3

InChI Key

BRXMONCTYGENIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CO)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry")

This method is the cornerstone for assembling the 1,2,3-triazole core:

  • Reactants : A terminal alkyne bearing a hydroxymethyl substituent and a pyridin-4-yl azide or vice versa.

  • Catalyst : Copper(I) salts (e.g., CuSO4 with sodium ascorbate) catalyze the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

  • Conditions : Typically performed in aqueous or mixed aqueous-organic solvents at room temperature or slightly elevated temperatures.

  • Outcome : Formation of the triazole ring with the pyridin-4-yl group at C-5 and the hydroxymethyl group at C-4 positions.

This approach is supported by extensive literature on triazole syntheses and is exemplified in related compounds where aryl azides and alkynes are coupled under copper catalysis to afford 1,2,3-triazoles in good yields.

Methylation of the 1H-1,2,3-Triazole Nitrogen

The methyl group at N-1 is introduced post-cycloaddition via N-alkylation:

  • Reagents : Methyl iodide or methyl triflate are commonly used methylating agents.

  • Conditions : The triazole intermediate is treated with the methylating agent in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate.

  • Notes : Methylation is selective for the N-1 position due to electronic and steric factors.

This step is crucial to obtain the 1-methyl substitution pattern and has been demonstrated in triazole chemistry involving similar heterocycles.

Preparation of the Hydroxymethyl Substituent

The hydroxymethyl group at the C-4 position of the triazole ring can be introduced by:

  • Using propargyl alcohol as the alkyne component in the azide-alkyne cycloaddition, which directly installs the hydroxymethyl substituent at the triazole C-4 position.

  • Alternatively, post-cycloaddition functional group transformations such as reduction of an aldehyde or ester to the corresponding alcohol can be employed.

The direct use of 4-pyridinemethanol derivatives in synthesis has been reported, where 4-pyridinemethanol is converted into its methanesulfonate ester and then used in further transformations to build the triazole scaffold.

Alternative Synthetic Routes and Industrial Considerations

Patent literature describes methods for synthesizing related pyridinyl-triazole compounds via ring closure reactions catalyzed by acids such as phosphoric acid in mixed solvent systems (water and alcohols like 2-butanol). These methods emphasize:

  • High yields without the need for extensive purification.

  • Reaction temperatures between 60 to 100 °C and reaction times of 2 to 12 hours.

  • Use of inorganic acids preferred for catalysis.

Although these methods relate to 1,2,4-triazoles, the principles of acid-catalyzed ring closure and solvent systems may inform alternative approaches to 1,2,3-triazole derivatives.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Yield/Notes References
Azide-Alkyne Cycloaddition Pyridin-4-yl azide + propargyl alcohol, CuSO4, sodium ascorbate, aqueous solvent, RT High regioselectivity, moderate to high yields
N-Methylation Methyl iodide or methyl triflate, base (K2CO3), DMF, RT or mild heating Selective N-1 methylation, good yields
Hydroxymethyl introduction Use of propargyl alcohol or reduction of aldehyde/ester intermediates Direct installation or post-functionalization
Acid-catalyzed ring closure Phosphoric acid, water/2-butanol solvent, 60-100 °C, 2-12 h High yield, scalable, industrially viable

Research Discoveries and Analytical Data

  • NMR Characterization : Proton NMR data for related 1,2,3-triazole derivatives show characteristic singlets for triazole protons and methyl substituents, confirming substitution patterns.

  • Yields and Purification : Desilylation and other post-cycloaddition steps often yield 40-55% isolated products, with purification by recrystallization or chromatography.

  • Coordination Chemistry : The ligand properties of 1,2,3-triazolylpyridine derivatives have been explored with silver(I) and iron(II) ions, confirming the integrity of the triazole and pyridine moieties post-synthesis.

  • Computational Studies : Molecular docking and dynamics simulations have been used to predict binding modes of triazole derivatives, supporting the importance of the pyridin-4-yl and hydroxymethyl substitutions for biological activity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.

    Substitution: The hydroxyl group can be substituted with various functional groups such as halides, ethers, or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) for halogenation or alkyl halides for etherification.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydro and tetrahydro derivatives.
  • Substitution products include halides, ethers, and esters.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes.
  • Acts as a precursor for the synthesis of more complex heterocyclic compounds.

Biology:

  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its role in enzyme inhibition and receptor binding.

Medicine:

  • Explored for its anticancer properties due to its ability to interfere with cell proliferation.
  • Potential use in the development of new therapeutic agents for various diseases.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Purine and Bipyridine Moieties

Compounds 26a and 26b from share the triazolylmethanol backbone but are conjugated to purine and bipyridine groups. These structural additions confer distinct biological activities:

  • 26a: (1-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)-1H-1,2,3-triazol-4-yl)methanol
  • 26b: 2-(1-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
Property Target Compound 26a 26b
Core Structure 1,2,3-Triazole + pyridine 1,2,3-Triazole + purine + bipyridine 1,2,3-Triazole + purine + bipyridine
Substituent 4-Methanol 4-Methanol 4-Ethanol
Biological Activity Not explicitly reported CDK inhibition (HER2+ breast cancer) CDK inhibition (HER2+ breast cancer)
Synthetic Yield N/A Moderate (procedure-dependent) Moderate (procedure-dependent)

The purine-bipyridine extensions in 26a/b enhance kinase inhibitory activity but reduce solubility compared to the simpler pyridine-triazole-methanol structure .

Thiol vs. Methanol Substituents

and highlight the impact of replacing the methanol group with thiol or tetrazole-thio groups:

  • : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • (6d): 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
Property Target Compound Compound 6d ()
Functional Group -CH2OH -SH -S-Tetrazole
Reactivity Hydrogen bonding, oxidation-prone Radical scavenging (antioxidant) Thioether stability
Biological Activity Potential kinase modulation Antradical activity Unreported (structural focus)
Synthetic Yield N/A High (universal method) 66.64%

Ethoxy and Trifluoromethyl Analogues

and describe triazole derivatives with alkoxy or trifluoromethyl groups:

  • : 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)triazole
  • : 3-{4-methyl-5-[(1R)-1-(2-(3-methylphenyl)-2H-tetrazol-5-yl)ethoxy]-4H-[1,2,4]triazol-3-yl}-pyridine
Property Target Compound Compound Compound
Substituent -CH2OH -CF3, -CH2Cl -OCH2CH3, -tetrazole
Electronic Effects Electron-donating (-OH) Electron-withdrawing (-CF3) Electron-withdrawing (-tetrazole)
Application Drug intermediate Anticancer (LCMS: 444.2 [M-CO2tBu+H]+) Patent-protected API
Synthetic Method CuAAC or nucleophilic substitution Nucleophilic substitution Alkoxide-mediated coupling

The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, contrasting with the hydrophilic methanol group in the target compound. Ethoxy groups () improve bioavailability but may reduce binding specificity .

Pyridine-Methanol Derivatives

’s 4-amino-pyridin-3-yl-methanol lacks the triazole ring but shares the pyridine-methanol motif:

Property Target Compound Compound
Core Structure Triazole + pyridine + methanol Pyridine + methanol
Complexity Higher (heterocyclic fusion) Lower
Pharmacokinetics Extended half-life (triazole stability) Rapid clearance
Applications Kinase inhibition, metal coordination Intermediate in drug synthesis

The triazole ring in the target compound confers rigidity and enzyme-binding advantages over simpler pyridine-methanol structures .

Biological Activity

[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1267862-79-2) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is C₉H₁₀N₄O, with a molecular weight of 190.20 g/mol. Its structure features a triazole ring connected to a pyridine moiety and a hydroxymethyl group, which may contribute to its biological activity.

Synthesis

Various synthetic methods have been developed for the preparation of triazole derivatives. The most common approach involves the azide-alkyne cycloaddition (CuAAC) method, which allows for the efficient formation of the triazole ring under mild conditions. This method has been optimized for high yields and purity, making it suitable for pharmaceutical applications .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol showed promising activity against various strains of bacteria and fungi. The mechanism is believed to involve inhibition of cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF7. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Enzyme Inhibition

The compound has also been studied as a potential inhibitor of specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on certain kinases that are critical in cancer signaling pathways. This inhibition could lead to reduced proliferation of cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol on human breast cancer cells (MCF7). The compound was administered at various concentrations over 48 hours. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 15 µM .

Q & A

How can researchers optimize the synthesis of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol?

Basic Research Question
Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:

  • Catalysts and Bases : Use bases like KOH or triethylamine to enhance nucleophilicity in substitution reactions, as seen in analogous triazole derivatives .
  • Temperature Control : Multi-step reactions often require reflux conditions (e.g., ethanol at 80°C) to improve yield, as demonstrated in hydrazine hydrate-mediated cyclization .
  • Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the compound effectively .

What characterization techniques confirm the structural integrity of [1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with pyridinyl and triazole protons appearing as distinct signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 231.0984) .
  • FT-IR Spectroscopy : Detect functional groups (e.g., O-H stretch ~3200–3400 cm⁻¹ for methanol) .

How can X-ray crystallography resolve the three-dimensional structure of this compound?

Advanced Research Question
Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure Refinement : Employ SHELXL for anisotropic displacement parameter refinement. For example, SHELXL’s constraints can model disorder in the pyridinyl ring .
  • Validation Tools : WinGX and ORTEP visualize anisotropic ellipsoids and validate geometry (e.g., bond angles within ±0.01 Å of DFT predictions) .

What computational methods predict interactions between this compound and biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450). Pyridinyl and triazole moieties often form hydrogen bonds with active-site residues .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., B3LYP/6-31G* basis set) .
  • MD Simulations : GROMACS can model stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energy (ΔG) .

How to design structure-activity relationship (SAR) studies for this triazole derivative?

Advanced Research Question
Methodological Answer:

  • Substituent Variation : Replace the methyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects on bioactivity .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
  • Computational SAR : QSAR models (e.g., CoMFA) correlate substituent properties (logP, polarizability) with activity .

How to resolve discrepancies in reported bioactivity data for this compound?

Advanced Research Question
Methodological Answer:

  • Assay Standardization : Ensure consistent conditions (e.g., pH 7.4, 37°C) and controls (e.g., DMSO solvent ≤1% v/v) .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare IC₅₀ values across studies .
  • Meta-Analysis : Use RevMan or similar tools to pool data from multiple sources, adjusting for variability in cell lines (e.g., HeLa vs. HEK293) .

What strategies enhance the solubility of this compound for in vivo studies?

Advanced Research Question
Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the methanol group, cleaved in vivo by phosphatases .
  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Salt Formation : React with HCl to form a hydrochloride salt, increasing polarity without altering bioactivity .

How to evaluate the metabolic stability of this compound?

Advanced Research Question
Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .
  • Metabolite Identification : HRMS/MS detects phase I/II metabolites (e.g., hydroxylation at the pyridinyl ring) .

What crystallographic software tools are essential for refining this compound’s structure?

Advanced Research Question
Methodological Answer:

  • SHELX Suite : SHELXL refines anisotropic displacement parameters, while SHELXD solves phases via dual-space methods .
  • WinGX Integration : Generate CIF files and validate geometry (e.g., PLATON for ADDSYM symmetry checks) .
  • Olex2 Visualization : Render displacement ellipsoids and H-bonding networks for publication-quality figures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.